
2-(7-Fluoro-1,2-benzoxazol-3-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 7th position of the benzoxazole ring and an acetic acid moiety at the 3rd position makes this compound unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid typically involves the cyclization of 2-aminophenol with appropriate fluorinated carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by modulating ion channels or receptors in the nervous system, leading to its anticonvulsant effects. The fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid
- 2-(2-phenyl-1,3-benzoxazol-4-yl)acetic acid
Uniqueness
Compared to other benzoxazole derivatives, 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H6FNO3 |
|---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H6FNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13) |
InChI-Schlüssel |
GNFHZTXRSVPEIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)ON=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
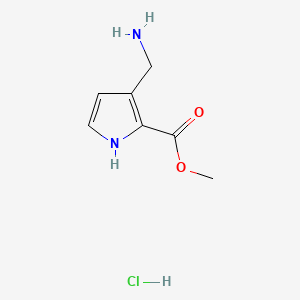
![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
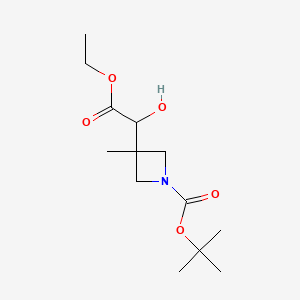
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
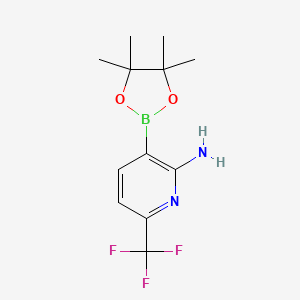

![Bicyclo[3.2.0]heptan-6-ol](/img/structure/B13454575.png)
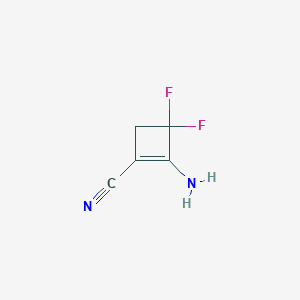
![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
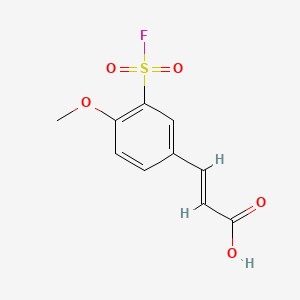
![N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13454599.png)

